6-Amino-2H-chromen-2-one

Vue d'ensemble

Description

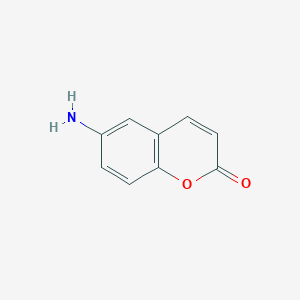

6-Amino-2H-chromen-2-one, also known as 6-amino-coumarin, is a heterocyclic compound with the molecular formula C9H7NO2. This compound is a derivative of coumarin, characterized by the presence of an amino group at the sixth position of the chromen-2-one structure. Coumarins are well-known for their diverse biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2H-chromen-2-one can be achieved through several methods. One common approach involves the reaction of coumarin with ammonia or an amine in the presence of a suitable catalyst. For instance, the reaction of 6-nitrocoumarin with hydrogen gas in the presence of a palladium catalyst can yield this compound . Another method involves the reduction of 6-nitrocoumarin using sodium dithionite in an aqueous medium .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is increasingly being adopted in industrial processes .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Amino-2H-chromen-2-one undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases, which are valuable intermediates in organic synthesis.

Oxidation and Reduction Reactions: The compound can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides and acyl chlorides are commonly used under basic conditions.

Condensation Reactions: Aromatic and heterocyclic aldehydes are used in the presence of acid catalysts.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Various substituted coumarins.

Condensation Reactions: Schiff bases and related derivatives.

Oxidation and Reduction Reactions: Nitro and amino derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1. Inhibition of Carbonic Anhydrases (CAs)

Recent studies have highlighted the effectiveness of 6-amino-2H-chromen-2-one derivatives as inhibitors of carbonic anhydrases, particularly isoforms IX and XIII. These isoforms are implicated in various diseases, including cancer. A series of coumarin-linked compounds were synthesized and evaluated for their inhibitory activity against these enzymes. Notably, some derivatives exhibited low nanomolar Ki values, indicating strong inhibition potential. For instance, one compound demonstrated a Ki value of 36.3 nM against CA IX, suggesting that these derivatives could be developed into potent therapeutic agents for cancer treatment .

1.2. Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are critical enzymes involved in neurotransmitter metabolism and are targets for treating neurodegenerative disorders. The coupling of this compound with arylsulfonyl chlorides has led to the synthesis of new hybrids that exhibit significant MAO inhibitory activity. These compounds were evaluated using molecular docking studies, revealing promising binding affinities for both MAO A and B . The development of such inhibitors could pave the way for new treatments for conditions like Alzheimer's disease.

Antimicrobial Activity

2.1. Antibacterial Properties

This compound has been tested for its antibacterial efficacy against various Gram-positive and Gram-negative bacteria. Studies indicate that certain metal complexes derived from this compound exhibit enhanced antibacterial activity compared to their parent compounds. For example, synthesized thiosemicarbazone derivatives showed significant antibacterial effects against strains such as E. coli and S. aureus . This suggests potential applications in developing new antimicrobial agents.

Antioxidant and Anti-inflammatory Effects

Research has demonstrated that this compound possesses antioxidant properties, which can be beneficial in combating oxidative stress-related diseases. Coumarin derivatives have been shown to modulate inflammatory pathways, contributing to their potential use in anti-inflammatory therapies . This dual action underscores the compound's versatility in therapeutic applications.

Summary Table of Applications

Case Studies

5.1. Study on Coumarin Derivatives as CA Inhibitors

In a study focused on synthesizing coumarin-linked triazoles, researchers found that specific substitutions on the aniline moiety significantly influenced the inhibitory activity against CA IX and XIII. The best-performing compound was identified through systematic evaluation, demonstrating the importance of structural modifications in enhancing biological activity .

5.2. Development of MAO Inhibitors

Another study explored the synthesis of coumarin-sulfonamide hybrids aimed at MAO inhibition. The research employed molecular electron density theory to understand the mechanism behind the observed inhibitory effects, providing insights into how structural variations affect enzyme interaction .

Mécanisme D'action

The mechanism of action of 6-Amino-2H-chromen-2-one varies depending on its application. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, as a fluorescent probe, it binds to specific biomolecules, allowing for the visualization of cellular processes . In medicinal applications, it may exert its effects by interfering with DNA synthesis or by inhibiting key enzymes involved in disease pathways .

Comparaison Avec Des Composés Similaires

6-Hydroxycoumarin: Similar structure but with a hydroxyl group instead of an amino group.

7-Aminocoumarin: Amino group at the seventh position.

4-Methylcoumarin: Methyl group at the fourth position.

Comparison: 6-Amino-2H-chromen-2-one is unique due to the presence of the amino group at the sixth position, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 6-Hydroxycoumarin is more prone to oxidation, while 7-Aminocoumarin exhibits different substitution patterns due to the position of the amino group .

Activité Biologique

6-Amino-2H-chromen-2-one, commonly referred to as 6-aminocoumarin, is a heterocyclic compound belonging to the coumarin family. It has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The structure of this compound consists of a bicyclic system with an amino group at position 6 and a keto group at position 2. This configuration allows for significant hydrogen bonding and molecular interactions, enhancing its potential biological activity .

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound showed moderate to significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values ranged from 32 µg/mL to 64 µg/mL, indicating its potential as an antimicrobial agent .

2. Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. In one study, derivatives of this compound were synthesized and tested against human liver carcinoma (HEPG2) cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 2.70 µM, highlighting their strong cytotoxic effects . Another research highlighted that structural modifications significantly influenced the anti-inflammatory activity of these compounds, with some achieving superior effects compared to standard drugs like indomethacin .

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been substantiated through experimental models. In carrageenan-induced paw edema models in rats, specific derivatives demonstrated a significant reduction in inflammation compared to controls, showcasing their therapeutic potential in inflammatory diseases .

4. Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. Studies suggest that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Study on Anticancer Activity

In a recent study published in Molecules, researchers synthesized a series of coumarin derivatives based on this compound and evaluated their anticancer activity against HEPG2 cells. The study found that compounds with specific substitutions at the benzylamino group exhibited enhanced cytotoxicity, suggesting that structural optimization is key to developing effective anticancer agents .

Evaluation of Antimicrobial Properties

A detailed evaluation of the antimicrobial efficacy of this compound derivatives was conducted against common bacterial strains. The results indicated that certain modifications increased activity against resistant strains, thereby providing insights into the development of new antibacterial agents .

Research Findings Summary Table

Propriétés

IUPAC Name |

6-aminochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJAINJCZSVZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63989-79-7 (hydrochloride) | |

| Record name | 6-Amino-1,2-benzopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014415442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70162624 | |

| Record name | 6-Amino-1,2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14415-44-2 | |

| Record name | 6-Amino-1,2-benzopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014415442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-1,2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINOCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9W3L9R2NA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 6-Amino-2H-chromen-2-one derivatives in biological systems?

A1: Research indicates that this compound derivatives can be modified to target specific organelles within cells. By attaching different amine groups to the core structure, researchers have created probes that target lysosomes, the endoplasmic reticulum, and mitochondria []. These probes exhibit significant fluorescence changes in response to viscosity, allowing for the study of viscosity variations within these organelles []. This has implications for understanding cellular processes and potential drug delivery mechanisms.

Q2: How does the structure of this compound contribute to its fluorescence properties in different environments?

A2: this compound derivatives possess a D-π-A structure, characteristic of fluorescent dyes []. This structure allows for the absorption of light energy and subsequent emission at a longer wavelength. The specific amine group attached to the core structure can influence the wavelength of maximum absorption and emission []. Furthermore, the fluorescence intensity of these probes is significantly enhanced in viscous environments compared to aqueous solutions [], suggesting their potential use as viscosity probes.

Q3: Can this compound be used to study protein interactions?

A3: Yes, there is evidence suggesting that this compound can interact with specific proteins. A study demonstrated the binding of this compound (referred to as Chem 744) to the active site of Trypanosoma cruzi Histidyl-tRNA synthetase []. While the specific implications of this interaction require further investigation, it highlights the potential of this compound and its derivatives as tools for studying protein function and interactions.

Q4: What are the potential synthetic applications of this compound?

A4: this compound serves as a versatile starting material in organic synthesis. Researchers have successfully synthesized Schiff bases using this compound as a precursor []. Schiff bases are important intermediates in various chemical reactions and possess a wide range of biological activities. This highlights the potential of this compound as a building block for synthesizing compounds with diverse structures and potential applications in various fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.